molecular formula C9H18ClNO2 B1603184 3-(4-Methylpiperidin-1-yl)propanoic acid CAS No. 765891-92-7

3-(4-Methylpiperidin-1-yl)propanoic acid

Cat. No. B1603184
M. Wt: 207.7 g/mol
InChI Key: POZODKNKLOJGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperidin-1-yl)propanoic acid, also known as 3-(4-Methylpiperidin-1-yl)propionic acid, is an organic compound that is widely used in the pharmaceutical, agricultural, and biotechnological industries. It is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. 3-(4-Methylpiperidin-1-yl)propanoic acid has a variety of applications, including its use as a building block in the synthesis of other compounds, as a catalyst in chemical reactions, and as a component of drugs and pesticides.

Scientific Research Applications

“3-(4-Methylpiperidin-1-yl)propanoic acid” is a specific type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some potential applications:

  • Pharmaceutical Industry

    • Piperidines are used as building blocks in the synthesis of various pharmaceuticals . They can be used to create complex organic molecules with a wide range of biological activities .
    • Methods of application or experimental procedures would involve chemical synthesis, which can include reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .
    • The outcomes of these processes would be the creation of new pharmaceutical compounds with potential therapeutic effects .
  • Organic Chemistry

    • Piperidines can be used in the synthesis of complex organic molecules . This can include the creation of new polymers or materials with unique properties.
    • The methods of application would involve various chemical reactions, potentially including multicomponent reactions .
    • The outcomes would be the creation of new organic compounds with potential applications in various fields .
  • Materials Science

    • Piperidines could potentially be used in the creation of new materials, such as polymers .
    • The methods of application would involve chemical synthesis, potentially including reactions like polymerization .
    • The outcomes would be the creation of new materials with unique properties .

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNUKMSGOXLYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, Y Zou, M Yang, S Mei, X Liu… - Journal of the …, 2022 - ACS Publications
The application of peptide drugs in cancer therapy is impeded by their poor biostability and weak cell permeability. Therefore, it is imperative to find biostable and cell-permeable …
Number of citations: 10 pubs.acs.org

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